2-methylprop-2-enoic acid;N-propan-2-ylprop-2-enamide

Stimuli-responsive polymers Lower critical solution temperature (LCST) Hydrophobic modification

Procure Poly(N-isopropylacrylamide-co-methacrylic acid) (CAS 151954-97-1) for precision dual-stimuli applications. Unlike PNIPAM homopolymers or acrylic acid variants, this random copolymer (5-10 mol% MAA, Mn 50,000-60,000) exhibits precise pH-dependent LCST shifts (24°C to 50°C) and physiological swelling/collapse. Ideal for targeted drug delivery (91.3% DOX loading) and cell sheet engineering; ensures non-enzymatic detachment preserving ECM integrity.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS No. 151954-97-1
Cat. No. B115810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylprop-2-enoic acid;N-propan-2-ylprop-2-enamide
CAS151954-97-1
SynonymsN-(isopropylacrylamide)methacrylic acid copolymer
NIPAM-MAA copolymer
P(NIPAM-co-MAA)
poly(N-isopropylacrylamide-co-methacrylic acid)
poly(NIPAm-MAA)
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C=C.CC(=C)C(=O)O
InChIInChI=1S/C6H11NO.C4H6O2/c1-4-6(8)7-5(2)3;1-3(2)4(5)6/h4-5H,1H2,2-3H3,(H,7,8);1H2,2H3,(H,5,6)
InChIKeyBGJOTKHBFYMJST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Poly(N-isopropylacrylamide-co-methacrylic acid) (CAS 151954-97-1): A Dual-Responsive Copolymer with Quantifiable Thermo- and pH-Sensitive Performance


Poly(N-isopropylacrylamide-co-methacrylic acid), also known as P(NIPAM-co-MAA) or NIPAM-MAA copolymer (CAS 151954-97-1), is a random copolymer synthesized via free-radical polymerization of N-isopropylacrylamide (NIPAM) and methacrylic acid (MAA) . It is characterized by its lower critical solution temperature (LCST) near physiological range and pH-dependent swelling behavior, conferred by the ionizable carboxyl groups of MAA [1]. The material is supplied as a solid powder with a melting point >300°C, and common commercial grades specify MAA content (e.g., 5-10 mol%) and number-average molecular weight (Mn) ranges (e.g., 50,000-60,000) .

Why Generic PNIPAM or Simple Copolymers Cannot Substitute for Poly(NIPAM-co-MAA) (CAS 151954-97-1) in Demanding Applications


Substituting this copolymer with unmodified poly(N-isopropylacrylamide) (PNIPAM) or copolymers using alternative acidic comonomers (e.g., acrylic acid, maleic acid) results in functionally divergent material performance. PNIPAM homopolymer exhibits only temperature responsiveness with an LCST of ~32°C, lacking the pH-sensitive carboxyl groups required for environmental triggering [1]. Conversely, copolymers with acrylic acid (AA) display altered LCST and swelling behavior due to AA's greater hydrophilicity, which shifts the transition to higher temperatures and reduces pH sensitivity near physiological conditions [2]. Substitution with maleic acid copolymers fails to reproduce the distinct hydrophobic methyl group contribution of MAA, which modulates aggregation and phase separation kinetics [3]. The precise molar ratio of MAA in commercial grades (e.g., 5-10 mol%) is optimized for balanced thermo- and pH-responsiveness; uncalibrated substitution compromises targeted performance in drug delivery and smart surface applications.

Quantitative Differentiation of Poly(NIPAM-co-MAA) (CAS 151954-97-1) Against Closest Comparators: LCST, Swelling, and Drug Release Data


LCST Depression via MAA Incorporation: Temperature Shift of 3.6°C Relative to PNIPAM Homopolymer

Copolymerization of NIPAM with methacrylic acid (MAA) reduces the LCST compared to PNIPAM homopolymer. In pure water, PNIPAM exhibits an LCST of approximately 33.6°C, while P(NIPAM-co-MAA) with 10 mol% MAA shows an LCST lowered to 30.0°C, a reduction of 3.6°C attributable to the hydrophobic methyl group and hydrogen-bonding interactions [1]. This shift enables operation closer to physiological temperature (37°C) when combined with pH adjustment. In contrast, copolymers with acrylic acid (AA) raise LCST due to AA's higher hydrophilicity, demonstrating the unique impact of MAA's chemical structure [2].

Stimuli-responsive polymers Lower critical solution temperature (LCST) Hydrophobic modification

pH-Dependent LCST Modulation: 26°C Increase from pH 1.7 to 11.2

The LCST of P(NIPAM-co-MAA) is strongly pH-dependent, enabling precise thermal response control. For a copolymer with 16.8 mol% MAA, the cloud point (LCST) shifts from 24°C at pH 1.7 (unionized MAA, hydrophobic interactions dominate) to 50°C at pH 11.2 (fully ionized MAA, electrostatic repulsion dominates), a total increase of 26°C [1]. This wide tunability is not observed in PNIPAM homopolymer, which lacks pH-sensitive groups. Copolymers with maleic acid, lacking the hydrophobic methyl group, exhibit a different pH-LCST profile, underscoring MAA's unique contribution [2].

pH-responsive polymers LCST tuning Ionizable comonomers

pH-Controlled Swollen-to-Collapsed Transition at Physiological Temperature

Under physiological conditions (37°C, 0.15 M NaCl), P(NIPAM-co-MAA) undergoes a distinct swollen-to-collapsed transition when pH is lowered from 7.4 to 5.0 [1]. This behavior is critical for targeted drug release in acidic tumor microenvironments or endosomal compartments. In contrast, PNIPAM homopolymer remains collapsed at both pH values above its LCST, while P(NIPAM-co-AA) exhibits a different pH response profile due to AA's lower pKa and higher hydrophilicity [2]. The ability of P(NIPAM-co-MAA) to remain swollen at pH 7.4 and collapse at pH 5.0 at 37°C provides a functional window for physiological pH-triggered actuation.

Drug delivery Volume phase transition pH-sensitive hydrogels

High Drug Loading Efficiency and pH/thermo-Responsive Release Profile

P(NIPAM-co-MAA)-coated mesoporous silica nanoparticles achieved a doxorubicin (DOX) loading efficiency of 91.3% under alkaline conditions [1]. In vitro release studies showed low drug leakage below the volume phase transition temperature (VPTT) and significantly enhanced release above VPTT, demonstrating coupled pH/thermo-responsive control [2]. For comparison, unmodified PNIPAM systems exhibit only temperature-dependent release without pH sensitivity, and AA-based copolymers show different release kinetics due to altered LCST and swelling behavior [3].

Controlled drug delivery Stimuli-responsive nanocarriers Cancer therapy

Neutrophil Non-Activation: Improved Biocompatibility vs. Polystyrene Latex

P(NIPAM-co-MAA) nanoparticles (size ~100-200 nm) did not stimulate oxygen consumption by human neutrophils, indicating absence of phagocytic cell activation, whereas polystyrene latex particles of similar size and surface charge triggered a significant respiratory burst [1]. This suggests reduced inflammatory potential for P(NIPAM-co-MAA) carriers. While this is a comparison against a non-copolymer control, it highlights a critical safety advantage over conventional polymeric nanoparticles used in biomedical applications.

Biocompatibility Nanoparticle safety Immunogenicity

Validated Application Scenarios for Poly(NIPAM-co-MAA) (CAS 151954-97-1) Based on Quantitative Evidence


pH-Triggered Drug Delivery Systems for Cancer Therapy

Leveraging the pH-dependent LCST shift (24°C to 50°C) and swollen-to-collapsed transition at physiological temperature (pH 7.4 swollen, pH 5.0 collapsed), this copolymer is ideal for designing nanoparticles or hydrogels that release chemotherapeutics specifically in the acidic tumor microenvironment [1][2]. The high drug loading efficiency (91.3% for DOX) and low premature release ensure targeted delivery with minimized systemic toxicity [3].

Smart Surfaces for Cell Sheet Engineering and Tissue Culture

The copolymer's thermo-reversible swelling and precise LCST near 32°C (tunable by MAA content and pH) enable the fabrication of temperature-responsive cell culture substrates. At 37°C, the surface is hydrophobic and promotes cell adhesion; cooling below LCST renders it hydrophilic, facilitating non-enzymatic cell sheet detachment [4]. This approach preserves cell–cell junctions and extracellular matrix, critical for regenerative medicine.

Optical pH and Temperature Sensors

The copolymer's reversible swelling in response to pH (as demonstrated by turbidity changes in hydrogel membranes) enables its use in fiber-optic pH sensors for environmental monitoring, such as detecting ocean acidification [5]. The ability to tune LCST via pH also allows for dual-parameter sensing in microfluidic or lab-on-a-chip devices.

Stabilization of Pickering Emulsions and Catalysis Supports

P(NIPAM-co-MAA) microgels can stabilize oil-in-water emulsions that respond to pH and temperature, enabling switchable emulsion systems for green chemistry or enhanced oil recovery [6]. Additionally, the microgels serve as nanoreactors for synthesizing metal nanoparticles (e.g., Ni, Co) with high catalytic activity, as demonstrated by the 5-fold higher efficiency of Ni-based hybrids over Co-based hybrids for p-nitrophenol reduction [7].

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